molecular formula C5H7N3O5 B7824509 QUISQUALIC ACID

QUISQUALIC ACID

Cat. No.: B7824509
M. Wt: 189.13 g/mol
InChI Key: ASNFTDCKZKHJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quisqualic acid is a naturally occurring excitatory amino acid found in the seeds of the Quisqualis species. It is known for its potent agonistic effects on the AMPA, kainate, and group I metabotropic glutamate receptors. This compound has been extensively studied for its role in excitotoxicity and its applications in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quisqualic acid can be synthesized through various methods. One approach involves the cyclization of an amide ester to form a hydantoin analog, followed by reductive amination and subsequent cyclization of a substituted ethylenediamine with carbonyldiimidazole . Another method includes the use of methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate and methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate as intermediates .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: Quisqualic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Properties

IUPAC Name

2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNFTDCKZKHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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